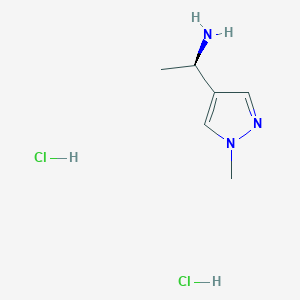![molecular formula C9H11Cl2N3O2 B13496728 2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride](/img/structure/B13496728.png)
2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The imidazo[1,2-a]pyridine scaffold is known for its diverse biological activities, making it a valuable structure in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride typically involves multicomponent reactions, oxidative coupling, and cyclocondensation reactions. One common method includes the condensation of 2-aminopyridine with various aldehydes or ketones under acidic or basic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods often employ catalytic processes to enhance yield and efficiency. For instance, copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines has been reported to produce imidazo[1,2-a]pyridines in high yields under mild conditions . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine-5-carboxylic acid derivatives, while reduction can produce various aminomethyl-substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as COX-2, which plays a role in inflammation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine-2-carboxylic acid: Shares a similar core structure but differs in functional groups.
3-Nitro imidazo[1,2-a]pyridine-2-carboxylic acid: Contains a nitro group, which alters its chemical properties and biological activity.
Uniqueness
2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl group enhances its reactivity and potential for further functionalization, making it a versatile compound in various research applications .
Properties
Molecular Formula |
C9H11Cl2N3O2 |
|---|---|
Molecular Weight |
264.11 g/mol |
IUPAC Name |
2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H9N3O2.2ClH/c10-4-6-5-12-7(9(13)14)2-1-3-8(12)11-6;;/h1-3,5H,4,10H2,(H,13,14);2*1H |
InChI Key |
LECQJDZLICCMCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)C(=O)O)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane, Mixture of diastereomers](/img/structure/B13496691.png)

![Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13496697.png)
![ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13496699.png)





